1-{3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propyl}piperidine is a complex organic compound with a unique structure that combines a piperidine ring with a phenoxypropyl group and a dihydropyrrol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propyl}piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxypropyl Intermediate: This step involves the reaction of 3-(3,4-dihydro-2H-pyrrol-5-yl)phenol with 1-bromopropane in the presence of a base such as potassium carbonate to form the phenoxypropyl intermediate.
Coupling with Piperidine: The phenoxypropyl intermediate is then reacted with piperidine under reflux conditions in the presence of a suitable solvent like toluene or ethanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-{3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-{3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propyl}piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting neurological disorders and other diseases.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a tool in biological studies to investigate cellular mechanisms and pathways.
Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-{3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propyl}piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-: This compound shares a similar dihydropyrrol moiety but differs in the presence of a pyridine ring instead of a piperidine ring.
Myosmine: Another compound with a similar dihydropyrrol structure but different functional groups and overall structure.
2-(3-Pyridyl)-1-pyrroline: Similar in having a pyrroline ring but differs in the rest of the molecular structure.
Uniqueness
1-{3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propyl}piperidine is unique due to its specific combination of a piperidine ring with a phenoxypropyl group and a dihydropyrrol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
917902-99-9 |
---|---|
Molecular Formula |
C18H26N2O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-[3-[3-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]propyl]piperidine |
InChI |
InChI=1S/C18H26N2O/c1-2-11-20(12-3-1)13-6-14-21-17-8-4-7-16(15-17)18-9-5-10-19-18/h4,7-8,15H,1-3,5-6,9-14H2 |
InChI Key |
RUDRCXQGLQCJMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=CC(=C2)C3=NCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.